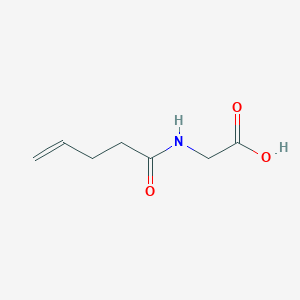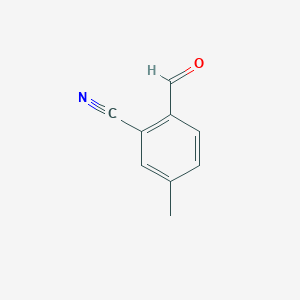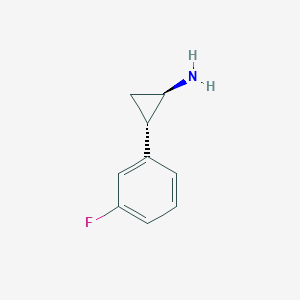
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
Vue d'ensemble
Description
“(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine” is a compound with the molecular formula C9H10FN . It is also known as FPCA and has potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine” consists of a cyclopropane ring attached to a 3-fluorophenyl group and an amine group . The compound has two stereocenters, leading to its (1R,2S) configuration .Physical And Chemical Properties Analysis
“(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine” has a molecular weight of 151.18 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 26 Ų and a complexity of 149 .Applications De Recherche Scientifique
Potential Applications in Research and Industry
FPCA shows promise as a lead compound in the pharmaceutical industry, particularly for developing novel therapeutics that target TAAR1-mediated signaling pathways. In neuroscience, it has potential use as a tool to identify new treatment targets for central nervous system (CNS) disorders. Additionally, FPCA could play a role in the development of new diagnostic tools and treatments for diseases like cancer and autoimmune disorders.
Limitations and Future Directions
A significant limitation in the research of FPCA is the absence of studies on its long-term effects on human health. Also, synthesizing FPCA remains challenging, requiring further optimization to improve yield and scalability. Future research could focus on exploring FPCA's potential clinical applications in various CNS disorders and its use as a diagnostic tool for diseases such as cancer. More studies are needed to evaluate its safety and efficacy in humans, including clinical trials to establish its pharmacokinetic profile and determine its optimal dosage.
Molecular Information
FPCA is a heterocyclic organic compound with a molecular weight of 151.1808032 and a molecular formula of C9H10FN.
For further details on the chemical properties and availability of FPCA, you can refer to the PubChem database here.
Related Research
The compound has been referenced in research related to the synthesis and biological activity evaluation of potential orexin receptor antagonists. This indicates its relevance in studies focusing on complex signaling processes like the orexin signaling pathway, which are significant in the context of sleep disorders and other neurological conditions.
Propriétés
IUPAC Name |
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGGARNLAOPVNV-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439243.png)
![4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1439244.png)
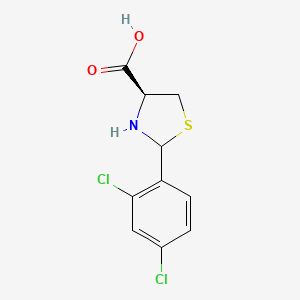
![3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439246.png)
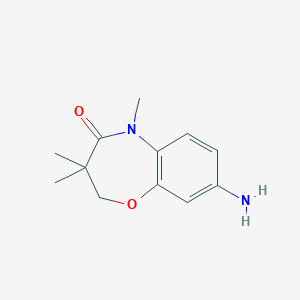
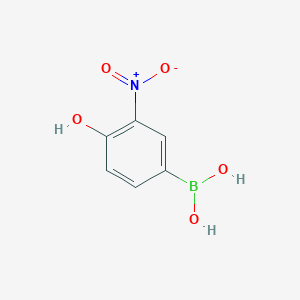
![4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride](/img/structure/B1439252.png)
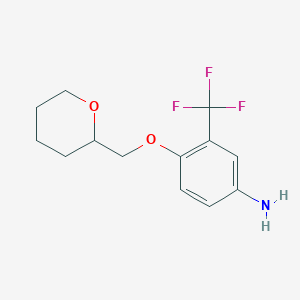
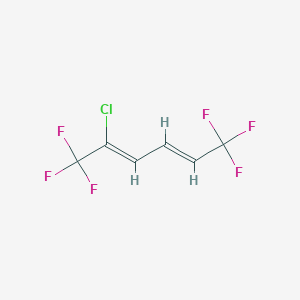
![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)
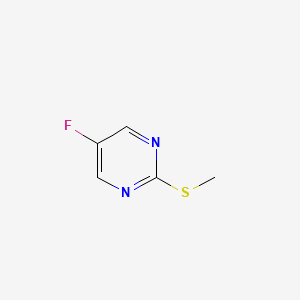
![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)
